3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of sulfur atoms and an azaspiro core makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by the introduction of methylsulfanyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one exerts its effects involves interactions with molecular targets and pathways. The sulfur atoms and azaspiro core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptane: Similar structure but lacks the ketone group.
1-Azaspiro[3.3]heptane: Lacks the methylsulfanyl groups, making it less versatile in chemical reactions.
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one: Similar structure but with methyl groups instead of methylsulfanyl groups.
Uniqueness
3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one stands out due to the presence of both sulfur atoms and an azaspiro core. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NOS2 |
---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NOS2/c1-11-8(12-2)6(10)9-7(8)4-3-5-7/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
YDLJTBURALPPME-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(C(=O)NC12CCC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.